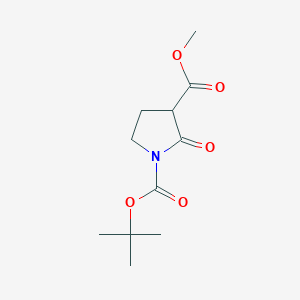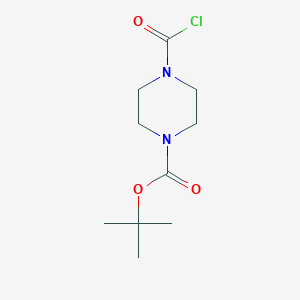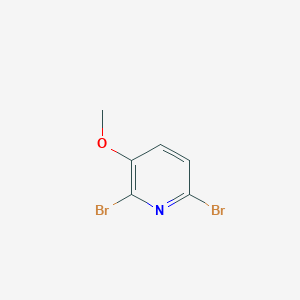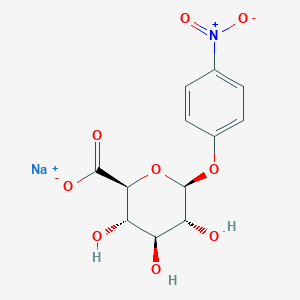
(2-Chlorooxazol-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Chlorooxazol-4-YL)methanol” is a chemical compound with the molecular formula C4H4ClNO2 and a molecular weight of 133.53 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of methanol, including “(2-Chlorooxazol-4-YL)methanol”, often involves processes such as electrolysis and the use of specific catalysts . The biomass-based syngas, which has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming, is used for the commercial methanol synthesis process .Molecular Structure Analysis
The molecular structure of “(2-Chlorooxazol-4-YL)methanol” is represented by the formula C4H4ClNO2 . More detailed structural analysis would require specific spectroscopic techniques.Chemical Reactions Analysis
The chemical reactions involving methanol are complex and can involve various intermediates . For instance, methanol production via CO2 hydrogenation is a process that has been studied extensively .Physical And Chemical Properties Analysis
“(2-Chlorooxazol-4-YL)methanol” has a density of 1.463g/cm3 and a boiling point of 273.2ºC at 760 mmHg . More detailed physical and chemical properties would require specific experimental measurements .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis of Complex Compounds : Research has demonstrated the synthesis of complex compounds, such as losartan, an antihypertensive drug, highlighting the precise characterization and stabilization through intermolecular hydrogen bonding (Tessler & Goldberg, 2004). Similarly, compounds like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol have been prepared through multi-step processes, showcasing their potential as precursors for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
Asymmetric Synthesis : Studies have explored the asymmetric synthesis of compounds like (1,3-Butadien-2-yl)methanols from aldehydes, offering a pathway to synthesize dienes with good yields and enantioselectivities, which is crucial for various chemical syntheses (Durán-Galván & Connell, 2010).
Catalytic Activities and Applications
Catalytic Methylation : Research on the catalytic methylation of amines using methanol as both a C1 synthon and H2 source has revealed cost-effective and efficient methods for N-methylation, emphasizing the use of readily available catalysts and their applications in pharmaceutical synthesis (Sarki et al., 2021).
Methanol Oxidation : Studies on the electro-catalyzing methanol oxidation reaction (MOR) have investigated the performance of Ni foam-supported Pd nanomaterials, revealing significant enhancements in reaction kinetics and highlighting the role of different palladic precursors on catalytic performance (Niu, Zhao, & Lan, 2016).
Green Chemistry and Sustainability
- Carbon Dioxide to Methanol Conversion : Innovative approaches have been developed for the eco-friendly synthesis of methanol directly from carbon dioxide, using iron(II) scorpionate catalysts in solvent-free protocols. This research emphasizes the high efficiency and eco-friendliness of the process, contributing to green chemistry initiatives (Ribeiro, Martins, & Pombeiro, 2017).
Direcciones Futuras
The future directions for methanol research, including “(2-Chlorooxazol-4-YL)methanol”, involve improving the efficiency and sustainability of methanol production processes . This includes the development of new catalysts, optimization of reaction conditions, and integration of renewable energy sources .
Propiedades
IUPAC Name |
(2-chloro-1,3-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMQMGKNKSNKCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463985 |
Source


|
| Record name | (2-CHLOROOXAZOL-4-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorooxazol-4-YL)methanol | |
CAS RN |
706789-06-2 |
Source


|
| Record name | 2-Chloro-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-CHLOROOXAZOL-4-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)






![3H-Benzo[e]indole](/img/structure/B1312658.png)